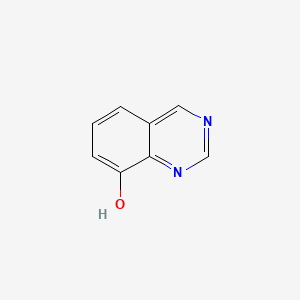

Quinazolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRQIKKDKDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343429 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-02-0 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Modification Studies of Quinazolin 8 Ol Derivatives

Influence of Substituent Position on Pharmacological Profiles

The substitution pattern on the quinazoline (B50416) ring system is a key factor in defining the biological activity of its derivatives. mdpi.com Research into quinazolinone and quinazoline compounds has consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly significant for tuning their pharmacological effects, including antimicrobial and anticancer activities. mdpi.comnih.govnih.gov

The benzene (B151609) portion of the quinazoline nucleus, particularly positions 6 and 8, has been a focal point for structural modifications. For instance, the introduction of halogen atoms at these positions has been shown to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov A study on 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones revealed that the presence of iodine at both the C6 and C8 positions resulted in significant antibacterial and anti-inflammatory activities. nih.gov

In the context of anticancer activity, the position of various functional groups can drastically alter efficacy. While general SAR studies for quinazolines highlight the importance of the C4, C6, and C7 positions for targeting kinases like EGFR, mdpi.com the 8-position also plays a crucial role. For the related quinoline (B57606) scaffold, a hydroxyl group at position 8 is a known contributor to potent anticancer activity. orientjchem.org Similarly, the placement of substituents on the quinazoline core dictates the molecule's interaction with biological targets. For example, in the development of antibacterial quinazolinones, substitutions on the phenyl ring attached at C3 were found to be less impactful on activity than modifications on the quinazoline core itself. acs.org Conversely, for certain antifungal agents, the presence of 5-arylamine or alkylamine groups alongside an 8-amino group on the quinazolin-4(3H)-one scaffold was found to be crucial for their inhibitory effects. nih.gov

The strategic placement of substituents can therefore be used to optimize the therapeutic profile of quinazolin-8-ol derivatives, enhancing their potency against specific biological targets while potentially reducing off-target effects.

Table 1: Influence of Substituent Position on the Biological Activity of Quinazoline Derivatives

| Position | Observed Influence on Pharmacological Profile | Example Activity | Reference |

|---|---|---|---|

| 2 and 3 | Substitutions are considered essential for antimicrobial and cytotoxic activities. The nature of the substituent (e.g., methyl, thiol, substituted aromatic ring) dictates potency. | Antimicrobial, Anticancer | mdpi.comnih.gov |

| 4 | Substitution with amines or substituted amines can improve antimicrobial activity. In anticancer agents, this position is key for interaction with kinase domains. | Antimicrobial, Anticancer (EGFR inhibition) | nih.govmdpi.com |

| 6 and 8 | Presence of halogen atoms (e.g., Iodo) at these positions can enhance antimicrobial and anti-inflammatory activities. | Antimicrobial, Anti-inflammatory | nih.govnih.gov |

| 7 | Substitution with groups like dimorpholinoalkoxy or nitro-substituted azoles has been explored to create potent anticancer agents by targeting kinases. | Anticancer (EGFR/VEGFR2 inhibition) | mdpi.com |

Role of Specific Functional Groups in Modulating Biological Activity

The biological activity of quinazolin-8-ol derivatives is not only dependent on the position of substituents but also heavily on the chemical nature of the functional groups introduced. acs.org The hydroxyl group at the C-8 position, defining quinazolin-8-ol, is itself a critical functional group. Hydroxyl groups can act as hydrogen bond donors and acceptors, which can be pivotal for binding to enzyme active sites. acs.org In the analogous 8-hydroxyquinoline (B1678124) series, this hydroxyl group is known to be vital for anticancer activity. orientjchem.org

SAR studies on 4(3H)-quinazolinone antibacterials have provided a wealth of information on the role of various functional groups. acs.org These studies revealed that:

Electron-withdrawing groups: Small electron-withdrawing groups such as fluoro, chloro, nitrile, and alkynyl at certain positions tend to result in potent antibacterial activity. acs.org

Electron-donating groups: Electron-donating groups like methyl and ethyl are often well-tolerated, whereas bulkier groups such as isopropyl can lead to a loss of activity. acs.org

Hydrogen-bonding moieties: The introduction of hydrogen-bonding groups like a hydroxyl or amino group can sometimes be detrimental to activity, while converting a hydroxyl to a methoxyl group (a hydrogen-bond acceptor) can restore or improve potency. acs.org

Halogens: As noted previously, the introduction of iodine at positions 6 and 8 of the quinazolinone ring in conjunction with a methyl group at position 2 and various sulfonamides at position 3 yielded compounds with significant antibacterial and anti-inflammatory properties. nih.gov

Amides and Sulfonamides: Acylation of an aniline (B41778) substituent to an N-acetyl or N-mesyl group was found to improve antibacterial activity, with the N-mesyl group being superior. acs.org The incorporation of urea (B33335)/thiourea and sulfonamide moieties has also been shown to produce highly potent antimicrobial agents. nih.gov

Table 2: Role of Functional Groups in the Biological Activity of Quinazoline Derivatives

| Functional Group | Position(s) | Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | 8 | Potentially crucial for activity, acting as a hydrogen bond donor/acceptor. In some contexts, its presence can reduce activity compared to a methoxy (B1213986) group. | Anticancer, Antibacterial | orientjchem.orgacs.org |

| Halogens (e.g., -F, -Cl, -I) | 6, 8 | Generally enhances antimicrobial and anti-inflammatory potency. | Antimicrobial, Anti-inflammatory | nih.govnih.gov |

| Nitrile (-CN) | Ring 1 | Potent electron-withdrawing group associated with strong antibacterial activity. | Antibacterial | acs.org |

| Amine (-NH2) / Substituted Amines | 4, 8 | Can improve antimicrobial activity. An 8-amino group is important for certain antifungal compounds. | Antimicrobial, Antifungal | nih.gov |

| Thiol (-SH) / Methyl (-CH3) | 2 | Considered essential for certain antimicrobial activities. | Antimicrobial | nih.gov |

| Sulfonamide (-SO2NHR) | 3 | Conjugation with sulfonamides has yielded potent antibacterial and anti-inflammatory agents. | Antibacterial, Anti-inflammatory | nih.govnih.gov |

| Urea/Thiourea | General | Derivatives containing these moieties have exerted highly potent antimicrobial activity. | Antimicrobial | nih.gov |

Impact of Ring Fusion and Scaffold Hybridization on Therapeutic Potential

A highly effective strategy for diversifying the therapeutic potential of the quinazoline scaffold is through ring fusion and molecular hybridization. researchgate.net This approach involves creating polycyclic structures by fusing other heterocyclic rings to the quinazoline core or by combining distinct pharmacophores into a single molecule. These modifications can enhance biological activity by increasing structural rigidity, improving binding affinity to target receptors, and altering metabolic stability. researchgate.net

An exemplary case is the synthesis of linear thiazole-fused quinazolin-8-ones. Specifically, novel thiazolo[5,4-g]quinazolin-8-ones have been developed and evaluated for their cytotoxic effects against various tumor cell lines. mdpi.com While these linear fused systems did not show kinase inhibitory activity, unlike their angular V-shaped counterparts, certain derivatives demonstrated potent growth inhibition of cancer cells, with IC50 values in the micromolar range, without showing toxicity to normal cells. mdpi.com This highlights how the geometry of ring fusion (linear vs. angular) can dramatically alter the pharmacological profile.

Other examples of therapeutically relevant fused quinazoline systems include:

Pyrazolo[1,5-a]quinazolin-5(4H)-ones , which have been identified as potent inhibitors of poly-(ADP-ribose) polymerase (PARP). nih.gov

Furo[2,3-f]quinazolin-5-ol derivatives, which have been suggested as promising leads for developing new antifungal agents. nih.gov

Benzimidazo[1,2-c]quinazoline compounds, synthesized through the condensation of 2-(o-aminophenyl) benzimidazole (B57391) with various arylaldehydes, have shown antimicrobial activity. researchgate.net

Scaffold hybridization, the combination of two or more bioactive scaffolds, is another powerful technique. researchgate.net For instance, quinazoline derivatives have been hybridized with moieties like coumarin, chromene, and benzimidazole to enhance selectivity and interaction with specific receptors. researchgate.net The rationale is that such hybrid molecules can interact with multiple targets or offer an improved pharmacological profile compared to the individual components. semanticscholar.org This strategy of creating fused and hybrid systems continues to be a fruitful area of research for expanding the therapeutic applications of quinazolin-8-ol based structures.

Table 3: Examples of Fused and Hybrid Quinazoline Scaffolds

| Fused/Hybrid System | Therapeutic Potential | Reference |

|---|---|---|

| Thiazolo[5,4-g]quinazolin-8-ones | Anticancer (Cytotoxic activity) | mdpi.com |

| Pyrazolo[1,5-a]quinazolin-5(4H)-ones | Anticancer (PARP inhibition) | nih.gov |

| Furo[2,3-f]quinazolin-5-ol | Antifungal | nih.gov |

| Benzimidazo[1,2-c]quinazoline | Antimicrobial | researchgate.net |

| Quinazoline-Coumarin Hybrids | Enhanced receptor affinity and metabolic stability | researchgate.net |

Compound Index

Pharmacological and Biological Research Investigations of Quinazolin 8 Ol and Its Derivatives

Antineoplastic and Cytotoxic Research

Quinazolinone derivatives have demonstrated considerable potential as anticancer agents, with research highlighting their activity against various cancer cell lines, including HeLa, L1210, and HT29. nih.gov Some quinazolinone derivatives, such as gefitinib (B1684475) and erlotinib, have been successfully introduced to the market as anticancer drugs. nih.gov

Mechanisms of Antitumor Action

The anticancer effects of quinazoline (B50416) derivatives are attributed to several mechanisms of action. nih.govmdpi.com These include the inhibition of tubulin polymerization, which is crucial for cell division, and the suppression of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. mdpi.comiiarjournals.orgspandidos-publications.com

Tubulin Polymerization Inhibition:

Several studies have identified quinazolinone derivatives as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. nih.govmdpi.comiiarjournals.org By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. mdpi.combham.ac.uk

For instance, a series of 2-styrylquinazolin-4(3H)-ones were found to be active against certain cancers by inhibiting tubulin polymerization. nih.gov Another study highlighted that 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone strongly binds to α- and β-tubulin proteins, leading to the inhibition of microtubule polymerization both in vitro and in vivo. mdpi.com This interference results in disorganized microtubule structures and mitotic arrest. mdpi.com Furthermore, a novel series of quinazoline derivatives were designed to target the colchicine (B1669291) binding site of tubulin, with one compound, Q19, showing potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM. nih.gov

Anti-Angiogenesis:

Quinazoline derivatives have also been shown to exhibit anti-angiogenic properties by downregulating pro-angiogenic factors such as bFGF, VEGF, and IL-8, thereby slowing tumor growth. mdpi.comspandidos-publications.com This mechanism not only curtails the growth of primary tumors but also shows promise in preventing and treating metastatic tumors. mdpi.com

A study on 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline (HMJ-30) demonstrated its potent anti-angiogenic effects. spandidos-publications.com In another study, a novel series of quinazoline–thiazole hybrids were developed as potential anti-angiogenic agents, with several compounds displaying superior antiproliferative activity on HepG2 cells compared to sorafenib. mdpi.comresearchgate.net Furthermore, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their antiangiogenesis activity by targeting VEGFR-2, with some compounds showing inhibition comparable to or better than sorafenib. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the quinazoline core has been a favored scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site. nih.gov This has led to the approval of several generations of quinazoline-based EGFR inhibitors for various cancers. nih.gov

Research has focused on structural modifications of the quinazoline core to enhance inhibitory activity against both common and resistance-conferring EGFR mutants. nih.gov For example, macrocyclization of quinazoline-based EGFR inhibitors has led to compounds with exclusive selectivity for EGFR L858R and Del19 mutants. nih.gov One study synthesized novel 4-arylamino-quinazoline derivatives, with compound 8 showing broad-spectrum cytotoxic activity and comparable inhibitory activity toward both wild-type and mutant EGFR. nih.gov Another series of quinazolin-4(3H)-one derivatives containing a 4-amino-1,2,4-triazole (B31798) moiety displayed potent EGFR inhibition, with four compounds showing activity similar to or stronger than gefitinib. researchgate.net

A study focusing on isoquinoline-tethered quinazoline derivatives reported enhanced selectivity for HER2 over EGFR. rsc.org The T790M mutation in EGFR is a common cause of resistance to anti-cancer agents, and research has been conducted to design quinazoline derivatives that can overcome this resistance. japsonline.com

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of quinazolin-8-ol derivatives against a variety of cancer cell lines, demonstrating their potential as anticancer agents.

One study synthesized a series of novel quinazolinone derivatives and tested their cytotoxicity against HepG2, MCF-7, and Caco-2 cell lines. Compounds 4 and 9 showed significant cytotoxic activity, with compound 4 being more potent. nih.gov Another study reported the synthesis of new quinazolinone derivatives, with compound 8h exhibiting significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. vnu.edu.vnjst.vn

The cytotoxicity of several new quinazoline derivatives containing a butyl group was evaluated against HeLa and MDA-MB231 cancer cells, with some compounds found to be more potent than gefitinib. nih.govsemanticscholar.org A series of pyrrolo[3,4-h]quinazolines also showed low micromolar cytotoxicity against five different human tumor cell lines. researchgate.net Furthermore, novel quinazoline derivatives demonstrated broad-spectrum antitumor activity against MGC-803, MCF-7, PC-9, A549, and H1975 cell lines, with one compound exhibiting nanomolar inhibitory activity against MGC-803 cells. mdpi.com

The cytotoxic activity of newly synthesized quinazoline derivatives was also evaluated against human cervix (HeLa), liver (HepG2), and breast (MCF-7) cancer cell lines, with all tested compounds showing strong and specific action against breast cancer cells. ujpronline.comujpronline.com

Table 1: In Vitro Cytotoxicity of Selected Quinazolin-8-ol Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | Caco-2 | 23.31 ± 0.09 | nih.gov |

| Compound 4 | HepG2 | 53.29 ± 0.25 | nih.gov |

| Compound 4 | MCF-7 | 72.22 ± 0.14 | nih.gov |

| Compound 9 | Caco-2 | Significant Activity | nih.gov |

| Compound 9 | HepG2 | Significant Activity | nih.gov |

| Compound 9 | MCF-7 | Significant Activity | nih.gov |

| Compound 8h | SKLU-1 | 23.09 (µg/mL) | vnu.edu.vnjst.vn |

| Compound 8h | MCF-7 | 27.75 (µg/mL) | vnu.edu.vnjst.vn |

| Compound 8h | HepG-2 | 30.19 (µg/mL) | vnu.edu.vnjst.vn |

| Compound 21 | HeLa | 1.85 - 2.81 | nih.govsemanticscholar.org |

| Compound 21 | MDA-MB231 | 1.85 - 2.81 | nih.govsemanticscholar.org |

| Compound 22 | HeLa | 1.85 - 2.81 | nih.govsemanticscholar.org |

| Compound 22 | MDA-MB231 | 1.85 - 2.81 | nih.govsemanticscholar.org |

| Compound 23 | HeLa | 1.85 - 2.81 | nih.govsemanticscholar.org |

| Compound 23 | MDA-MB231 | 1.85 - 2.81 | nih.govsemanticscholar.org |

| Pyrrolo[3,4-h]quinazolines | Various | 1.3 - 19.8 | researchgate.net |

| Compound 18 | MGC-803 | 0.85 | mdpi.com |

| Quinazoline derivatives | MCF-7 | 3.35 - 6.81 (mg/ml) | ujpronline.comujpronline.com |

Antimicrobial Research (Antibacterial and Antifungal)

Quinazoline and its derivatives have been recognized for their wide range of pharmacological activities, including significant antimicrobial properties. ijpsdronline.com These compounds have shown efficacy against both bacterial and fungal pathogens. nih.gov

Broad-Spectrum Activity against Bacterial Strains

Research has demonstrated the broad-spectrum antibacterial activity of quinazolinone derivatives against various bacterial strains. researchgate.net

A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized, with one compound showing a broad spectrum of activity against all tested Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Another study reported that newly synthesized quinazolinone derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, a series of novel quinazoline derivatives with a 1,2,4-triazole (B32235) thioether moiety showed potent inhibition against several Gram-negative phytopathogenic bacteria. mdpi.com

In one study, pyrrolidine (B122466) derivatives of quinazolinone exhibited broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria. nih.gov Another study found that furyl and thiophene (B33073) derivatives of quinazolones demonstrated good antibacterial effects against E. coli and other tested strains. mdpi.com

Efficacy against Gram-Positive and Gram-Negative Pathogens

Quinazolin-8-ol derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria.

One study reported that synthesized quinazolinone derivatives were powerfully active against Gram-positive bacteria but had no effect on Pseudomonas aeruginosa, a Gram-negative species. nih.gov In contrast, another study found that all synthesized 2,3-disubstituted (3H)-quinazolinone derivatives showed mild to high antibacterial effects, especially against Gram-negative bacteria. nih.gov

A series of quinoline (B57606) derivatives were evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria, with one hybrid compound exerting a potential effect against most of the tested strains. nih.gov Another study on 7-substituted quinolin-8-ol derivatives found that some compounds exhibited significant antibacterial activities against both types of bacterial strains. irb.hr Additionally, some synthesized quinazoline derivatives showed considerable antibacterial properties against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ijpsdronline.com

Table 2: Antibacterial Activity of Selected Quinazolin-8-ol Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| 3-substituted-2-thioxoquinazolin-4(3H)-ones | Gram-positive, Gram-negative, Fungi | Broad-spectrum activity | nih.gov |

| Quinazolinone derivatives | Gram-positive, Gram-negative | Moderate to significant activity | researchgate.net |

| Quinazoline derivatives with 1,2,4-triazole thioether | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum | Potent inhibition | mdpi.com |

| Pyrrolidine derivatives of quinazolinone | Gram-positive, Gram-negative | Broad-spectrum potential | nih.gov |

| Furyl and Thiophene derivatives of quinazolones | E. coli and other strains | Good antibacterial effects | mdpi.com |

| Quinazolinone derivatives | Gram-positive bacteria | Powerfully active | nih.gov |

| 2,3-disubstituted (3H)-quinazolinone derivatives | Gram-negative bacteria | Mild to high effects | nih.gov |

| Quinolone coupled hybrid 5d | Gram-positive, Gram-negative | MIC values of 0.125–8 μg/mL | nih.gov |

| 7-substituted quinolin-8-ol derivatives | Gram-positive, Gram-negative | Significant activities | irb.hr |

| Substituted quinazoline derivatives (3a1, 3a2, 3a3, 3b1, 3b2) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Comparatively higher inhibition | ijpsdronline.com |

Antifungal Efficacy against Fungal Species

Quinazolin-8-ol derivatives have demonstrated significant potential as antifungal agents against a variety of fungal species. Research has highlighted the efficacy of these compounds against both human and plant pathogens.

Notably, 1,2,3-triazole derivatives of 8-hydroxyquinoline (B1678124) have shown promising results. researchgate.net For instance, the compounds 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol exhibited minimum inhibitory concentration (MIC) values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. researchgate.net Another study found that a novel 8-hydroxyquinoline derivative with a triazole core was active against all tested Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. researchgate.net

Furthermore, 5,8-quinazolinedione (B1202752) derivatives have also been investigated for their antifungal properties. koreascience.kr Most of the synthesized 6-arylamino-7-chloro-5,8-quinazolinediones completely inhibited the growth of all tested fungal species at MIC levels of 0.8-12.5 µg/mL, showing activity superior or comparable to ketoconazole (B1673606) against all tested fungi. koreascience.kr Similarly, 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols displayed good antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. capes.gov.br

Table 1: Antifungal Activity of Quinazolin-8-ol Derivatives

| Compound Type | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2,3-triazole derivatives of 8-hydroxyquinoline | Yeast | 1-16 | researchgate.net |

| Dermatophytes | 2-4 | researchgate.net | |

| Candida spp., dermatophytes, Fusarium solani | 0.5-4 | researchgate.net | |

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Various fungal species | 0.8-12.5 | koreascience.kr |

| 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida spp., Aspergillus spp. | 12.5 | capes.gov.br |

| Furo[2,3-f]quinazolin-5-ols | Candida spp., Aspergillus spp. | 12.5 | capes.gov.br |

Proposed Antimicrobial Mechanisms

The antimicrobial action of quinazolin-8-ol derivatives is believed to involve several mechanisms. One proposed mechanism is the disruption of the fungal cell wall. researchgate.net Sorbitol assays combined with scanning electron microscopy (SEM) have suggested that damage to the fungal cell wall could be involved in the activity of certain 8-hydroxyquinoline derivatives. researchgate.net

Another key mechanism is the inhibition of essential bacterial enzymes. For example, some sulfonamide derivatives of quinazoline are thought to possess significant antibacterial activities through the competitive inhibition of the dihydropteroate (B1496061) synthetase (DHPS) enzyme, which is crucial for folate synthesis in bacteria. nih.gov Furthermore, certain 4(3H)-quinazolinones have been identified as inhibitors of penicillin-binding proteins (PBP1 and PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org These compounds have been observed to bind to both the active and allosteric sites of PBP2a. acs.org

Natural alkaloids, a broad class of compounds that includes some quinazoline derivatives, are known to exert their antibacterial effects by disrupting the bacterial cell membrane, interfering with DNA function, and inhibiting protein synthesis. mdpi.com

Anti-inflammatory Research

Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties. A key mechanism of action for their anti-inflammatory effects is the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Several studies have synthesized and evaluated novel quinazolinone derivatives for their anti-inflammatory potential. For instance, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide moieties were synthesized, with some compounds showing promising anti-inflammatory activity. nih.gov Another study focused on novel quinazoline-4(3H)-one-2-carbothioamide derivatives, where compounds with a thioamide functional group and halogen substituents on the phenyl ring exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org

Fluorinated quinazolinone derivatives have also been a subject of interest. orientjchem.org Several newly synthesized fluorinated quinazolinones demonstrated strong interactions at the COX-2 binding sites in molecular modeling studies, with those containing triazole, thiadiazole, and oxadiazole rings showing the highest in vitro anti-inflammatory activity. orientjchem.org Additionally, some 3-substituted quinazolinones with a phenoxymethyl (B101242) moiety at position 2 have been synthesized and tested, with some derivatives showing superior anti-inflammatory activity and lower ulcer liability compared to reference standards. sphinxsai.com

Table 2: Anti-inflammatory Activity of Quinazolin-8-ol Derivatives

| Compound Type | Key Findings | Reference |

|---|---|---|

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Showed promising anti-inflammatory activity. | nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamides | Potently inhibited NO production. | rsc.org |

| Fluorinated quinazolinones | Showed strong interactions with COX-2 binding sites. | orientjchem.org |

| 3-substituted quinazolinones with phenoxymethyl moiety | Exhibited superior anti-inflammatory activity with lower ulcer liability. | sphinxsai.com |

Antioxidant Activity Investigations

The antioxidant potential of quinazolin-8-ol and its derivatives has been another significant area of research. Phenolic compounds and aromatic rings with N–H bond functions are known to be good antioxidants, and derivatives of 8-hydroxyquinoline have been explored for these properties. jmaterenvironsci.com

One study synthesized a series of 5-alkylthiomethyl, 5-alkoxymethyl-, and 5-aminomethyl-substituted 8-hydroxyquinolines and found that they demonstrated moderate antioxidant activities at low concentrations using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. jmaterenvironsci.com Another approach involved the synthesis of novel 2-phenoxy benzo triazoloquinazoline derivatives, which showed good antioxidant activities and the ability to scavenge free radicals. mdpi.com

Furthermore, the derivatization of quinazolin-4(3H)-one with polyphenolic compounds has been shown to enhance its antiradical activity. nih.gov Specifically, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one exhibited high antioxidant activity compared to ascorbic acid and Trolox. nih.gov The antioxidant efficacy of quinoline derivatives has also been predicted based on ionization potential and bond dissociation energies, which are related to their ability to donate electrons and hydrogen atoms to scavenge free radicals. mdpi.com

Table 3: Antioxidant Activity of Quinazolin-8-ol Derivatives

| Compound Type | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| 5-substituted 8-hydroxyquinolines | DPPH radical scavenging | Moderate antioxidant activity. | jmaterenvironsci.com |

| 2-phenoxy benzo triazoloquinazolines | Free radical scavenging | Good antioxidant activity. | mdpi.com |

| Polyphenolic derivatives of quinazolin-4(3H)-one | Radical scavenging, reduction of oxidizing reagents, chelation assays | High antioxidant activity, especially pyrogallol derivatives. | nih.gov |

| Quinoline derivatives | Ionization potential and bond dissociation energy calculations | Predicted to be efficient free radical scavengers. | mdpi.com |

Central Nervous System (CNS) Activity Research

The lipophilicity of quinazolinones allows them to penetrate the blood-brain barrier, making them suitable candidates for targeting various central nervous system (CNS) diseases. mdpi.com Research has focused on their potential as anticonvulsant, psychosedative, and anxiolytic agents. researchgate.netscirp.org

Numerous quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. A new series of 8-substituted-4(3H)-quinazoline derivatives were tested against chemically and electrically induced seizures, with acid hydrazide, acetylhydrazine carboxylate, and acetylhydrazinecarbodithioate being the most active compounds with relatively low neurotoxicity. researchgate.net The presence of an acetic acid hydrazide fragment at position 8 was found to be significant for anticonvulsant activity. medwinpublishers.com

Another study on novel fluorinated quinazolinones found that the presence of a halogen substituent at the sixth position of the quinazolinone moiety greatly enhanced anticonvulsant activity. who.int Furthermore, a series of quinazoline-4(3H)-ones were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, with several compounds showing significant protection against myoclonic seizures without neurotoxicity. mdpi.com The anticonvulsant activity of some novel 3-amino 2-phenyl quinazolinones was evaluated using the MES method, with one compound exhibiting the highest level of activity. researchgate.net

Table 4: Anticonvulsant Activity of Quinazolin-8-ol Derivatives

| Compound Type | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 8-substituted-4(3H)-quinazolines | Chemical and electrical induced seizures | Acid hydrazide, acetylhydrazine carboxylate, and acetylhydrazinecarbodithioate were most active. | researchgate.net |

| Fluorinated quinazolinones | MES-induced seizures | Halogen at position 6 enhanced activity. | who.int |

| Quinazoline-4(3H)-ones | MES and scPTZ | Several compounds showed 100% protection against myoclonic seizures. | mdpi.com |

| 3-amino 2-phenyl quinazolinones | MES | One compound showed the highest activity. | researchgate.net |

The potential of quinazolin-8-ol derivatives as psychosedative and anxiolytic agents has also been an area of investigation. Some 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodoquinazolines have shown potent CNS depressant effects, accompanied by sedation and hypnosis. medwinpublishers.com

The development of new classes of compounds like azapirones, which have high specificity for the 5-HT1A receptor, has provided an alternative to traditional benzodiazepines for treating anxiety. researchgate.net While direct research on the psychosedative and anxiolytic potential of quinazolin-8-ol itself is less documented in the provided context, the broader class of quinazolinones has been explored for CNS depressant activities. researchgate.net The ability of these compounds to cross the blood-brain barrier suggests their potential for further development in this therapeutic area. mdpi.com

Neuroprotective Research (e.g., Parkinson's Disease)

Quinazoline derivatives have emerged as promising candidates for the development of treatments for neurodegenerative disorders like Alzheimer's disease (AD). mdpi.comnih.gov Research has shown that these compounds can target multiple pathological pathways associated with AD. mdpi.comnih.gov

Key areas of investigation include:

Cholinesterase Inhibition: Quinazoline derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.comnih.gov By inhibiting AChE, these compounds can help to alleviate the cholinergic deficits observed in AD patients. mdpi.com

β-Amyloid Aggregation Inhibition: The formation of neurotoxic β-amyloid plaques is a hallmark of AD. Quinazoline-based compounds have shown potential in inhibiting the aggregation of the Aβ peptide, thereby reducing plaque formation. mdpi.comnih.gov

Antioxidant and Anti-inflammatory Properties: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. mdpi.com Quinazoline derivatives have been found to possess antioxidant properties that can mitigate this damage. mdpi.com

Tau Protein Targeting: The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles (NFTs), another pathological hallmark of AD. mdpi.com Some quinazoline derivatives have been identified as inhibitors of enzymes like DYRK1A, which are involved in tau phosphorylation. mdpi.com For instance, the derivative ZJCK-6-46 was identified as a potent DYRK1A inhibitor with an IC50 value of 0.68 nM. mdpi.com

Multi-Target-Directed Ligands (MTDLs): Researchers are designing quinazoline derivatives that can act on multiple targets simultaneously. For example, 2,3-disubstituted quinazolinone and vanillin (B372448) acrylamide (B121943) hybrids have been reported to modulate amyloidogenic assembly, inhibit cholinesterase enzymes, and exhibit antioxidant and neuroprotective effects. mdpi.com

A quinazoline alkaloid, Oxymatrine, extracted from the root of Sophora flavescens, has been shown to reduce Aβ1-42-induced neuronal damage and inhibit microglial activation by suppressing NF-κB and MAPK signaling pathways. tandfonline.com

Cardiovascular System Research

Quinazoline derivatives have been extensively investigated for their effects on the cardiovascular system, particularly their antihypertensive and vasodilatory properties. mdpi.commdpi.com

The antihypertensive effects of quinazoline derivatives are well-documented, with some compounds showing potency comparable to or even greater than existing drugs like prazosin (B1663645). mdpi.comnih.govnih.gov Prazosin, a well-known antihypertensive drug, is itself a quinazoline derivative that acts as an α1-adrenergic receptor antagonist, causing blood vessels to relax and lower blood pressure. nih.govupdatepublishing.com

Research in this area has focused on synthesizing and evaluating new series of quinazoline derivatives. For example, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and showed significant hypotensive effects in rats. nih.gov The nature of the substituents on the quinazoline ring was found to profoundly influence the hypotensive potency and duration of action. nih.gov

Another study reported the synthesis of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones. nih.gov Compounds from this series, such as compound 23 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one) and 24 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one), exhibited potent antihypertensive activity, believed to be mediated through α1-adrenergic receptor blockade. nih.gov

Furthermore, hybrid molecules combining the quinazoline scaffold with other pharmacophores, such as sulfonamides, have been developed to possess both diuretic and antihypertensive activities. tandfonline.com One such compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, was identified as the most potent in its series. tandfonline.com

The vasodilatory effects of quinazoline derivatives are a key mechanism contributing to their antihypertensive activity. nih.gov These effects are often mediated through the modulation of various signaling pathways. nih.govnih.gov

Studies have shown that some quinazoline derivatives induce vasodilation through:

Phosphodiesterase-5 (PDE-5) Inhibition: PDE-5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP), a molecule that promotes vasodilation. By inhibiting PDE-5, certain N2,N4-diamino quinazoline analogues increase cGMP levels, leading to vasorelaxation. nih.gov The vasorelaxant effects of these compounds were observed in both endothelium-intact and denuded rat pulmonary arteries, with EC50 values ranging from 0.58 ± 0.22 µM to >30 µM. nih.gov

Blockade of α1-Adrenergic Receptors: As mentioned earlier, compounds like prazosin exert their vasodilatory effects by blocking α1-adrenergic receptors. nih.govupdatepublishing.com

Calcium Channel Blockade: Some quinazoline derivatives have been shown to inhibit calcium influx, which is necessary for smooth muscle contraction, thereby promoting vasodilation. nih.gov

Potentiation of the Nitric Oxide (NO)/soluble Guanylate Cyclase (sGC)/cGMP Pathway: Certain quinazoline analogues enhance the vasorelaxant effect of nitric oxide donors. nih.gov

Activation of KCa Channels: In some vascular beds, quinazoline derivatives can act as KCa channel activators, leading to hyperpolarization and vasorelaxation.

A study on N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine demonstrated a potent vasodilator effect on mesenteric arteries, primarily through the sGC/cGMP pathway, opening of KCa channels, and inhibition of calcium entry. nih.gov

Antihypertensive Activity

Antiviral and Anti-HIV Research

The quinazoline scaffold has been identified as a valuable framework for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). mdpi.commdpi.comresearchgate.net

Research has demonstrated the antiviral activity of quinazoline derivatives against a range of viruses:

Human Cytomegalovirus (HCMV): Novel quinazoline-artemisinin hybrids have shown potent activity against HCMV, with some compounds being 12-17 times more effective than the standard drug ganciclovir. mdpi.com

Hepatitis C Virus (HCV) and Japanese Encephalitis Virus (JEV): Certain quinazoline analogs have been patented for their use in treating or preventing infections caused by HCV and JEV. mdpi.com

Tobacco Mosaic Virus (TMV): A series of 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives exhibited significant curative bioactivities against TMV in vivo, with some compounds having EC50 values superior to the commercial agent ningnanmycin. acs.org

Bovine Viral Diarrhea Virus (BVDV): N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine was identified as a potential inhibitor of BVDV RNA-dependent RNA polymerase. nih.gov Further chemical modifications led to the development of more potent derivatives, such as 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, which showed an EC50 of 1.7 ± 0.4 μM. nih.gov

Dengue Virus: 8-Hydroxyquinoline derivatives have been investigated for their activity against the dengue virus. mdpi.com

In the context of anti-HIV research, quinoline-8-ol containing compounds have been reported to possess anti-HIV activity. researchgate.net One study synthesized and evaluated a series of hybrid quinazoline-triazine derivatives for their in vitro anti-HIV-1 and HIV-2 activity. tandfonline.com While some compounds showed activity against HIV replication, they did not exhibit specific anti-HIV activity, as their selectivity index was below 1. tandfonline.com

Antimalarial Activity Studies

The discovery of the antimalarial properties of febrifugine (B1672321), a quinazolinone alkaloid from the plant Dichroa febrifuga, spurred interest in quinazoline derivatives as potential antimalarial agents. mdpi.comscialert.net The emergence of drug-resistant strains of Plasmodium falciparum has made the development of new antimalarial drugs a critical priority. scialert.netimrpress.com

Key findings from antimalarial research on quinazoline derivatives include:

Febrifugine Analogues: Synthetic analogues of febrifugine have shown excellent antimalarial activity. scialert.net Modifications to the quinazoline ring, the linker, or the piperidine (B6355638) ring of febrifugine have led to compounds with potent activity and high therapeutic selectivity both in vitro and in vivo. scialert.net

Quinoline-Quinazoline Hybrids: Quinoline-quinazoline-based inhibitors have been developed as promising new antimalarials. malariaworld.org One such compound was found to target the eukaryotic translation initiation factor 3 (EIF3i) subunit I in P. falciparum, a protein essential for the parasite's development. malariaworld.org

Hydrazonomethyl-quinolin-8-ol and Pyrazol-3-yl-quinolin-8-ol Derivatives: Several compounds from these series have demonstrated good antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. researchgate.netnih.gov For example, some hydrazonomethyl-quinolin-8-ol derivatives showed IC50 values in the range of 1.16 to 1.97 µM. researchgate.netnih.gov

6,7-Dimethoxyquinazoline-2,4-diamines: A series of these compounds have been synthesized and evaluated for their antimalarial activity, with some showing potent suppression of P. berghei in a rodent model. researchgate.net

The following table summarizes the antimalarial activity of selected quinazolin-8-ol derivatives:

| Compound Type | Strain | Activity (IC50 µM) | Reference |

| Hydrazonomethyl-quinolin-8-ol derivatives | P. falciparum D6 | 1.45 - 1.97 | researchgate.netnih.gov |

| Hydrazonomethyl-quinolin-8-ol derivatives | P. falciparum W2 | 1.16 - 1.86 | researchgate.netnih.gov |

| 5-Pyrazol-3-yl-quinolin-8-ol derivatives | P. falciparum | Active | researchgate.netnih.gov |

Other Biological and Therapeutic Investigations

The versatile quinazoline scaffold has been explored for a wide range of other biological and therapeutic applications. mdpi.comnih.govfrontiersin.org

These investigations include:

Anticancer Activity: Quinazoline derivatives are known for their potential as anticancer agents, with some acting as tyrosine kinase inhibitors. frontiersin.orgontosight.aiekb.eg They have shown activity against various cancer cell lines, including those of the lung, breast, colon, and prostate. scielo.br Some derivatives act by inhibiting tubulin polymerization, leading to an antimetastatic effect. frontiersin.org

Anti-inflammatory Activity: Certain quinazoline derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Antibacterial and Antifungal Activities: Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity. mdpi.comnih.govnih.gov They are particularly effective against Gram-positive bacteria and various fungi. nih.gov The presence of iodine at the 6th and 8th positions of the quinazoline nucleus has been shown to enhance lipophilicity and, consequently, antibacterial and anti-inflammatory activities. nih.gov

Antitubercular Activity: Quinazoline derivatives have also been reported to possess antitubercular properties. researchgate.netopenmedicinalchemistryjournal.com

Diuretic Activity: Some quinazoline derivatives have been investigated for their diuretic effects. openmedicinalchemistryjournal.comekb.eg

The diverse biological profile of quinazoline derivatives underscores their importance as a "privileged structure" in medicinal chemistry, offering a promising foundation for the design and development of new therapeutic agents for a variety of diseases. mdpi.comscielo.brekb.eg

Analgesic Properties

The quinazoline framework is a key feature in the development of new analgesic agents. mdpi.com Researchers have synthesized and evaluated numerous series of quinazolinone derivatives to understand their pain-relieving capabilities and the relationship between their structure and activity. mdpi.comujpronline.com

Studies have shown that substitutions at various positions on the quinazolinone ring significantly influence analgesic efficacy. For instance, a series of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones were tested for analgesic activity. mdpi.com A derivative with an ethylpropylidene group at the C-2 position demonstrated a notable 73 ± 1.94% analgesic activity. mdpi.com In contrast, attaching a cycloalkyl chain at the same position resulted in a decrease in activity. mdpi.com

Further research into 2-methylthio quinazolinone derivatives revealed that modifications could enhance analgesic effects. mdpi.com The introduction of a butyl group at C-2, increasing lipophilicity, led to a compound with 73 ± 1.49% analgesic activity, which was more potent than the standard diclofenac (B195802) in that study. mdpi.com Similarly, converting a derivative to a thiourea-substituted 2-methylthio quinazolinone resulted in a compound with 67 ± 1.18% activity. mdpi.com These findings highlight the importance of the substituent at the C-2 position. mdpi.com The nature of the substituent at the N-3 position also plays a critical role; aryl groups at N-3 have been shown to enhance analgesic activity compared to aliphatic groups. mdpi.com

Table 1: Analgesic Activity of Selected Quinazolinone Derivatives

| Compound Class | Specific Derivative/Substituent | Reported Analgesic Activity (%) | Reference |

|---|---|---|---|

| 2-Amino-substituted 3-(4-methoxyphenyl) quinazolinone | Ethylpropylidene at C-2 | 73 ± 1.94 | mdpi.com |

| 2-Amino-substituted 3-(4-methoxyphenyl) quinazolinone | Methylpropylidene at C-2 | 64 ± 1.19 | mdpi.com |

| 2-Amino-substituted 3-(4-methoxyphenyl) quinazolinone | Cycloalkyl chain at C-2 | 55 ± 1.38 to 57 ± 1.36 | mdpi.com |

| 2-Substituted Quinazolinone | 2-butyl-3-thiourea | 73 ± 1.49 | mdpi.com |

| 2-Substituted Quinazolinone | 2-methylthio-3-thiourea | 67 ± 1.18 | mdpi.com |

| 2-Substituted Quinazolinone | 2-benzylamino | 55 ± 0.36 | mdpi.com |

Anti-folate Activity

Quinazoline derivatives have been extensively investigated as anti-folates, a class of drugs that interfere with the action of folic acid. ujpronline.commdpi.com This interference typically involves the inhibition of key enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). mdpi.comnih.gov Inhibition of these enzymes disrupts the synthesis of nucleic acids, leading to cell death, which is a key mechanism in cancer chemotherapy. mdpi.comnih.gov

Raltitrexed (also known as Tomudex) is a notable quinazoline-based anti-folate that functions as a specific inhibitor of thymidylate synthase. mdpi.com It is used in cancer therapy, particularly for colorectal cancer. mdpi.com The chemical structure of Raltitrexed is (2S)-2-[[5-[Methyl-[(2-Methyl-4-oxo-3H-Quinazolin-6-yl)Methyl]Amino] Thiophene-2-Carbonyl]Amino]Pentanedioic Acid. mdpi.com

Another area of research involves developing quinazoline-based anti-folates that specifically target the folate receptor (FR), which is often overexpressed in certain tumors. capes.gov.br Researchers have developed potent cyclopenta[g]quinazoline-based inhibitors of thymidylate synthase that have a high affinity for the α-isoform of the folate receptor (α-FR) but a low affinity for the reduced-folate carrier (RFC), which is more widely expressed in normal tissues. capes.gov.br One such agent, CB300638, is a potent TS inhibitor that showed significantly higher activity in cells overexpressing the α-FR compared to cells without the receptor. capes.gov.br This targeted approach aims to increase the drug's efficacy against tumors while reducing toxicity to normal tissues. capes.gov.br

Sirtuin Modulating Capabilities

Sirtuins are a class of NAD⁺-dependent enzymes that play crucial roles in cellular homeostasis, aging, and metabolism. nih.gov The modulation of sirtuin activity by small molecules has emerged as a promising therapeutic strategy for a variety of diseases, including those related to aging, metabolic disorders, and neurodegenerative diseases. nih.govgoogle.com The quinazoline scaffold has been identified as a valuable framework for designing novel sirtuin-modulating compounds. mdpi.comgoogle.com

Research has led to the design of quinazolinone and related analogs that can either activate or inhibit sirtuin proteins. google.com Sirtuin-activating compounds may be used to increase cell lifespan and treat conditions like diabetes, obesity, and cardiovascular disease by boosting mitochondrial activity. mdpi.comgoogle.com For example, compounds such as N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide have been synthesized to increase mitochondrial activity. mdpi.com

Conversely, sirtuin inhibitors are being explored for applications in cancer therapy by increasing cellular sensitivity to stress and promoting apoptosis. google.comresearchgate.net The alkaloid evodiamine, which contains a quinazolinecarboline structure, has been investigated for its effect on sirtuins 1, 2, and 3. researchgate.net The development of sirtuin modulators often aims for selectivity towards specific sirtuin isoforms to minimize off-target effects. nih.govgoogle.com

Table 2: Examples of Quinazoline Derivatives as Sirtuin Modulators

| Compound | Target/Activity | Potential Application | Reference |

|---|---|---|---|

| N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide | Sirtuin activation, increased mitochondrial activity | Diseases related to aging or stress | mdpi.com |

| Quinazolinone Analogs | Sirtuin activation | Increasing cell lifespan, diabetes, obesity, neurodegenerative diseases | google.com |

| Quinazolinone Analogs | Sirtuin inhibition | Cancer therapy, increasing apoptosis | google.com |

| Evodiamine (Quinazolinecarboline alkaloid) | Sirtuin 1, 2, and 3 inhibition | Cancer research | researchgate.net |

Antidiabetic Research

The quinazoline scaffold is a foundation for the development of novel antidiabetic agents. mdpi.comresearchgate.net Researchers are exploring various derivatives for their ability to manage hyperglycemia through different mechanisms of action. researchgate.netresearchgate.net

One major area of focus is the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. mdpi.comresearchgate.net A series of 3-substituted quinazoline-2,4-diones were synthesized and evaluated, with molecular docking studies indicating that compounds like 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione have high inhibitory activity against these enzymes. mdpi.com In another study, a series of benzylidene-quinazolinone hybrids were synthesized and tested for their α-glucosidase inhibitory effect. researchgate.net Among them, a compound featuring a 4-hydroxybenzylidene moiety attached to an acetohydrazide linker showed potent inhibition. researchgate.net

Another therapeutic approach involves targeting dipeptidyl peptidase-4 (DPP-4). The quinazoline ring is a key fragment in the structure of the established DPP-4 inhibitor, Linagliptin. nih.gov This has inspired the design of new quinazoline-purine hybrids. researchgate.net In one study, a synthesized derivative, Compound 3B, showed inhibitory activity against DPP-4 that was comparable to the standard drug Metformin, an effect also supported by docking studies. researchgate.net

Table 3: Antidiabetic Activity of Selected Quinazoline Derivatives

| Compound Class/Derivative | Mechanism of Action | Finding/Result | Reference |

|---|---|---|---|

| 3-propylquinazoline-2,4(1H,3H)-dione | α-amylase and α-glucosidase inhibition | High inhibitory activity in docking studies | mdpi.com |

| 3-cyclohexylquinazoline-2,4(1H,3H)-dione | α-amylase and α-glucosidase inhibition | High inhibitory activity in docking studies | mdpi.com |

| Benzylidene-quinazolinone hybrid (with 4-hydroxybenzylidene moiety) | α-glucosidase inhibition | Potent in vitro inhibitory activity (IC50 = 561 µM) | researchgate.net |

| Quinazoline-purine hybrid (Compound 3B) | DPP-4 inhibition | Activity found to be nearly equal to standard Metformin | researchgate.net |

Coordination Chemistry and Material Science Applications of Quinazolin 8 Ol

Quinazolin-8-ol as a Ligand in Transition Metal Complexes

The coordination behavior of these ligands has been explored with several 3d transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). isca.mersc.org For instance, a Schiff base ligand incorporating both julolidine (B1585534) and quinoline (B57606) moieties has been synthesized and its complexation with these metals has been structurally and spectroscopically characterized. rsc.org The resulting complexes exhibit diverse structures, from dinuclear manganese and zinc complexes to mononuclear cobalt, nickel, and copper complexes. rsc.org

Furthermore, mixed ligand complexes have been prepared using an azo dye of 8-hydroxyquinoline (B1678124) as a primary ligand and imidazole (B134444) as a secondary ligand with Mn(II), Co(II), Ni(II), Cu(II), and Hg(II) ions. researchgate.net Spectroscopic and magnetic susceptibility studies of these complexes have revealed octahedral geometries for some and tetrahedral or square planar geometries for others. researchgate.net The primary ligand in these complexes acts as a bidentate chelating agent. researchgate.net Similarly, transition metal chelates of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) with Cu2+, Ni2+, Co+2, Mn2+, and Zn2+ have been synthesized and characterized. isca.me

The synthesis of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) and its chelation with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) have also been reported. researchgate.net Characterization of these metal chelates was performed using various physicochemical and spectroscopic techniques. researchgate.net

Metal Chelation Properties and Sensing Applications

The inherent ability of quinazolin-8-ol and its derivatives to chelate metal ions makes them valuable for sensing applications. mdpi.comnih.gov The interaction of these compounds with metal ions often leads to observable changes in their spectroscopic properties, such as a shift in absorption bands, which can be utilized for detection. mdpi.com For example, the metal chelating ability of certain 8-hydroxyquinoline derivatives has been examined with Cu2+ and Zn2+ ions, where complex formation resulted in a bathochromic shift in the absorption spectrum. mdpi.com

A quinazoline-based fluorescent chemosensor was developed for the selective recognition of Cu(II) in aqueous media, with a detection limit in the micromolar range. researchgate.net Structural analysis of the resulting copper and cadmium complexes revealed that the original ligand transforms into a Schiff base upon reaction with metal salts. researchgate.net Another study reported a dihydroquinazolinone derivative for the selective detection of Cu2+ ions, which exhibited "turn-off" fluorescence quenching in the presence of the metal. researchgate.net

The design of multifunctional molecules incorporating the 8-hydroxyquinoline framework has been explored for applications in neurodegenerative diseases like Alzheimer's, where metal ion dysregulation is a key factor. nih.govnih.govresearchgate.net A molecule combining the structural features of Congo red and 8-hydroxyquinoline was designed to chelate metal ions and interact with amyloid aggregates. nih.gov This compound, 5-((4-nitro-phenyl)diazenyl)quinolin-8-ol (HL1), was found to be a colorimetric sensor for amyloid fibrils and an effective metal chelator. nih.gov

Corrosion Inhibition Research in Acidic Environments

Quinazoline (B50416) derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media like hydrochloric acid (HCl) and sulfuric acid (H2SO4). researchgate.netelectrochemsci.orgacademicjournals.orgj-cst.orgresearchgate.netdntb.gov.uaresearchgate.netphyschemres.org The inhibitory action of these organic compounds is attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their molecular structures, which facilitate their adsorption onto the metal surface. electrochemsci.orgphyschemres.org This adsorption forms a protective layer that isolates the metal from the corrosive environment. researchgate.net

The inhibition efficiency of quinazoline derivatives generally increases with increasing inhibitor concentration. researchgate.netacademicjournals.orgresearchgate.net For example, studies on mild steel in 1 M and 2 M HCl have shown that the protective efficiency improves as the concentration of the quinazoline inhibitor is raised. academicjournals.orgresearchgate.net Similarly, for low alloy steel in 1 M HCl, the inhibition efficiency of quinazoline Schiff bases was found to increase with concentration, reaching high values at optimal concentrations. electrochemsci.org The effectiveness of these inhibitors can, however, be influenced by temperature, with some studies reporting a decrease in inhibition efficiency at higher temperatures. researchgate.netresearchgate.net

Adsorption Mechanisms and Isotherm Modeling

The mechanism of corrosion inhibition by quinazoline derivatives involves their adsorption onto the metal surface. electrochemsci.orgj-cst.org This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions, or a combination of both. researchgate.net To understand the adsorption process, experimental data are often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich. electrochemsci.orgj-cst.org

The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of quinazoline derivatives on metal surfaces in acidic solutions. academicjournals.orgj-cst.orgresearchgate.netresearchgate.netresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. The adsorption process is generally spontaneous, as indicated by negative values of the standard free energy of adsorption (ΔG°ads). electrochemsci.org The magnitude of ΔG°ads can provide insights into the nature of adsorption; values around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more suggest chemisorption. In some cases, a mixed-mode adsorption involving both physical and chemical interactions is proposed. For instance, the adsorption of certain quinolin-8-ol derivatives on carbon steel was suggested to be physisorption based on the estimated thermodynamic values. researchgate.net

Electrochemical Characterization of Inhibition Efficacy

Electrochemical techniques are widely used to evaluate the performance of quinazoline derivatives as corrosion inhibitors. researchgate.netacademicjournals.orgresearchgate.netresearchgate.net Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are the most common methods employed.

Potentiodynamic polarization studies provide information about the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. academicjournals.org Quinazoline derivatives are often classified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic processes. researchgate.netacademicjournals.orgresearchgate.netresearchgate.netresearchgate.net This is typically indicated by a shift in the corrosion potential (Ecorr) to a small extent in the presence of the inhibitor, along with a reduction in the corrosion current density (icorr). academicjournals.orgmdpi.com The parallel nature of the Tafel plots in the absence and presence of the inhibitor suggests that the inhibition occurs by simple adsorption without changing the corrosion mechanism. academicjournals.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the inhibitor's performance. EIS data can provide values for the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). electrochemsci.org An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor are indicative of effective corrosion inhibition. electrochemsci.org The increase in Rct is attributed to the formation of a protective film on the metal surface, which hinders charge transfer. The decrease in Cdl is due to the replacement of water molecules at the metal/solution interface by the organic inhibitor molecules. electrochemsci.org Inhibition efficiencies calculated from both potentiodynamic polarization and EIS measurements are generally in good agreement. researchgate.net

| Inhibitor | Metal/Alloy | Acid Medium | Max. Inhibition Efficiency (%) | Electrochemical Techniques | Reference |

| Quinazoline Derivatives | Carbon Steel | 2 M HCl | 93.8 | EIS, Potentiodynamic Polarization | academicjournals.org |

| Quinazoline Schiff Bases | Low Alloy Steel | 1 M HCl | >90 | EIS, Potentiodynamic Polarization | electrochemsci.org |

| Substituted Quinazolinone Derivatives | Mild Steel | 1 M HCl | 96 | EIS, Potentiodynamic Polarization | researchgate.net |

| Quinolin-8-ol Derivatives | Carbon Steel | 1 M HCl | 96.7 | EIS, Potentiodynamic Polarization | researchgate.net |

| Quinazoline Derivatives | Stainless Steel 304 | 1 M HCl | Not specified | EIS, Potentiodynamic Polarization | researchgate.net |

| Quinazoline Derivatives | Mild Steel | 0.5 M H2SO4 | Not specified | EIS, Tafel Polarization | researchgate.net |

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of quinazoline and the closely related 8-hydroxyquinoline are important materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.netresearchgate.netpan.pldergipark.org.trmdpi.com Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known example, widely used as an electron-transporting and light-emitting material in OLEDs due to its high quantum yield and thermal stability. researchgate.netpan.plmdpi.com

The electroluminescent properties of quinazoline derivatives can be tuned by introducing different substituents. researchgate.netresearchgate.net For instance, incorporating fragments like benzimidazole (B57391), carbazole, or triphenylamine (B166846) into the quinazoline scaffold allows for the development of materials for various types of OLEDs, including white OLEDs (WOLEDs) and efficient red phosphorescent OLEDs. researchgate.netresearchgate.net

Research has also focused on modifying the emission color of these materials. While Alq3 typically emits in the blue-green region of the spectrum, yellow emission is also needed for creating white light. mdpi.com One approach to achieve this is by incorporating zinc oxide (ZnO) quantum dots into the Alq3 matrix, which has been shown to tune the emission color towards yellow. mdpi.com Another study demonstrated that a 5,7-dibromo-8-hydroxyquinoline derivative could be used as a fluorescent material in an OLED device, emitting in the UV region. dergipark.org.tr The combination of these materials in polymer matrices, such as poly(N-vinylcarbazole) (PVK), has been explored to create active layers for low-cost, green-emitting OLEDs. pan.pl

| Compound/Material | Application in OLEDs | Emission Color | Reference |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron transport and emissive layer | Green | researchgate.netpan.pl |

| Aryl(hetaryl)substituted quinazolines | Emissive materials for WOLEDs and red PhOLEDs | White, Red | researchgate.netresearchgate.net |

| Alq3 with ZnO quantum dots | Emissive layer with tuned emission | Yellow | mdpi.com |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material | UV | dergipark.org.tr |

| Alq3 in Poly(N-vinylcarbazole) (PVK) matrix | Active layer for green OLEDs | Green | pan.pl |

Computational and Theoretical Chemistry Studies on Quinazolin 8 Ol

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and stability of a ligand within a protein's active site. Research has indicated the synthesis of Quinazolin-8-ol derivatives for biological screening, such as for the inhibition of Protein Disulfide Isomerase (PDI), a target in glioblastoma. researchgate.netnih.gov For instance, compounds like 7-((4-Fluorophenyl)(piperidin-1-yl)methyl)quinazolin-8-ol have been synthesized from 8-hydroxyquinazoline (a precursor to Quinazolin-8-ol) and evaluated. nih.gov

However, detailed molecular docking and MD simulation studies focusing specifically on the unsubstituted Quinazolin-8-ol are not extensively available in the reviewed scientific literature. Such studies would be valuable to establish a baseline understanding of its potential interactions with biological targets before functionalization.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and stability of a molecule. For Quinazolin-8-ol, these methods have been applied to determine specific physicochemical properties.

Density Functional Theory (DFT) Calculations: DFT is a computational method used to investigate the electronic properties of molecules. It has been utilized to calculate the acid dissociation constant (pKa) of Quinazolin-8-ol. The pKa is a critical parameter that influences a molecule's behavior in biological systems. A computational study evaluating the pKa's of various heterocyclic compounds reported a calculated value for Quinazolin-8-ol. bogazici.edu.tr

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. While general quantum chemical studies have been performed on quinazoline (B50416) derivatives, specific HOMO-LUMO energy values and detailed Molecular Electrostatic Potential (MEP) maps for the parent Quinazolin-8-ol are not prominently featured in the surveyed literature.

Below is a table of computationally derived data for Quinazolin-8-ol.

| Parameter | Computational Method | Reported Value | Reference |

| pKa | Not Specified | 3.41 | bogazici.edu.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds.

A review of the literature shows that while QSAR analyses have been conducted for various classes of quinazoline compounds and other heterocyclic systems, a specific QSAR model developed from a data series that includes Quinazolin-8-ol is not described. researchgate.netscispace.comresearchgate.net The development of such a model would require a dataset of Quinazolin-8-ol analogues with corresponding measured biological activities.

Virtual Screening for Ligand Discovery and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. The Quinazolin-8-ol scaffold has been incorporated into derivatives that were subsequently identified through screening campaigns. For example, derivatives have been prepared for use as inhibitors against Protein Disulfide Isomerase (PDI). researchgate.netnih.gov Furthermore, the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline inhibitors, which led to the identification of the drug Copanlisib, involved a screening effort and utilized a derivative of quinazolin-8-ol in one of the synthetic pathways. researchgate.net

These examples highlight the utility of the quinazolin-8-ol structure in building larger, active molecules, though studies detailing virtual screening campaigns where Quinazolin-8-ol itself was identified as a primary hit are limited.

In Silico Mechanistic Elucidation of Biological and Material Interactions

In silico methods are crucial for elucidating the mechanisms by which molecules interact with their environment at a molecular level. For quinazoline and quinoline (B57606) derivatives, computational studies have been used to understand their mechanisms as corrosion inhibitors, involving DFT and MD simulations to model their interaction with metal surfaces.

While these studies establish a precedent for using computational tools to understand the interactive mechanisms of related heterocyclic compounds, specific in silico studies aimed at elucidating the biological or material interaction mechanisms of the parent Quinazolin-8-ol molecule are not widely reported. Such research would clarify how its structural and electronic features, like the hydroxyl group at position 8 and the nitrogen atoms in the pyrimidine (B1678525) ring, govern its interactions.

Advanced Spectroscopic and Analytical Characterization of Quinazolin 8 Ol

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For quinazolinone derivatives, characteristic infrared absorption bands reveal key structural features. mdpi.com

Strong absorption bands are typically observed in the range of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the aromatic ring vibrations. mdpi.com Bands with variable intensity also appear between 1500–1300 cm⁻¹. mdpi.com The C-H in-plane deformation vibrations are responsible for absorptions in the 1290–1010 cm⁻¹ region, while C-H out-of-plane deformations are found between 1000–700 cm⁻¹. mdpi.com

In a study of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one, the FT-IR spectrum showed characteristic peaks at 3405.50 cm⁻¹ (secondary amine), 3120.10 cm⁻¹ (aromatic C-H stretch), 1700.20 cm⁻¹ (quinazolinone C=O), 1593.30 cm⁻¹ (imine C=N), and 1107.20 cm⁻¹ (C-O-C stretch). derpharmachemica.com Another investigation on 2-methyl-quinazolin-4(3H)-one derivatives identified bands at 3058 cm⁻¹ (aromatic C-H), 1681 cm⁻¹ (C=O), and 1568 cm⁻¹ (C=N). scirp.org

For quinolin-8-ol, a related compound, a characteristic band around 1580 cm⁻¹ is assigned to a δ(OH) mode. researchgate.net The analysis of various quinoline (B57606) derivatives is supported by Density Functional Theory (DFT) calculations to unambiguously characterize the main vibrational bands. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Quinazolinone Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3405.50 | 2° amine | derpharmachemica.com |

| 3120.10 | Aromatic C-H stretch | derpharmachemica.com |

| 1700.20 | Quinazolinone C=O | derpharmachemica.com |

| 1635–1610 | Aromatic ring vibrations | mdpi.com |

| 1593.30 | Imine C=N | derpharmachemica.com |

| 1580–1565 | Aromatic ring vibrations | mdpi.com |

| 1520–1475 | Aromatic ring vibrations | mdpi.com |

| 1290–1010 | C-H in-plane deformation | mdpi.com |

| 1107.20 | C-O-C stretch | derpharmachemica.com |

| 1000–700 | C-H out-of-plane deformation | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H-NMR and ¹³C-NMR provide critical data for structure confirmation.

In the ¹H-NMR spectrum of a 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one, aromatic protons typically appear as a multiplet in the range of δ 7.2-8.0 ppm. derpharmachemica.com For a series of 2,3-dihydroquinazolin-4(1H)-ones, aromatic protons were observed between δ 6.6-7.7 ppm. rsc.org

The ¹³C-NMR spectra of quinazolinone derivatives show characteristic signals for the carbonyl carbon (C=O) and the imine carbon (C=N). For instance, in a quinazolinone-isoxazoline hybrid, the C=O of the amide appeared at δ 161.47 ppm. mdpi.com In various 2,3-dihydroquinazolin-4(1H)-ones, the C=O signal was observed around δ 163.8-163.9 ppm. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Quinazolinone Derivatives

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| Quinazolinone-isoxazoline hybrid | ¹³C | 161.47 | C=O (amide) | mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-one | ¹³C | 163.8-163.9 | C=O | rsc.org |

| 2-methyl-7,8-dihydroquinazolin-4(3H)-one | ¹³C | 162.0 | C=O | researchgate.net |

| 3-[(5-phenyl hydroxyl-1,3,4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one | ¹H | 7.2-8.0 (m) | Aromatic protons | derpharmachemica.com |

| 2,3-dihydroquinazolin-4(1H)-one | ¹H | 6.6-7.7 (m) | Aromatic protons | rsc.org |

Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For a novel quinazolinone–isoxazoline hybrid, the protonated molecular ion peak [M+H]⁺ was observed at m/z 384.03331, confirming the molecular formula [C₁₈H₁₄N₃O₂Br]. mdpi.com In the analysis of 2-methyl-7,8-dihydroquinazolin-4(3H)-one, HRMS (ESI) calculated for C₉H₁₀N₂O [M+H]⁺ was 175.0866, with the found value being m/z 175.0862. researchgate.net The NIST Mass Spectrometry Data Center provides mass spectral data for quinazoline (B50416) and its derivatives, showing characteristic fragmentation patterns. nih.govnih.govnist.gov

Table 3: High-Resolution Mass Spectrometry Data for Quinazolinone Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| Quinazolinone–isoxazoline hybrid | [M+H]⁺ | - | 384.03331 | mdpi.com |

| 2-methyl-7,8-dihydroquinazolin-4(3H)-one | [M+H]⁺ | 175.0866 | 175.0862 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of quinazolinone derivatives typically show multiple bands in the UV region.

For 2-(3-(2-alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones, four absorption bands were observed in the 260–400 nm range, with maxima at approximately 278, 325, 339, and 360 nm. mdpi.com The high-intensity band around 278 nm is attributed to the π–π* transition of the quinazolinone backbone. mdpi.com The bands at approximately 325 and 339 nm are suggested to be due to intramolecular charge transfer and n–π* transitions of the carbonyl group. mdpi.com The weaker, broad band around 360 nm may result from weakly allowed π–π* or n–π* transitions. mdpi.com